(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a but-2-en-1-yloxy group. It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of (E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with organoboron compounds . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Chemical Reactions Analysis
(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium complexes for coupling reactions
Major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid has several applications in scientific research, including:
Biology: Employed in the development of boron-containing compounds for potential therapeutic applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzyme activity .
Comparison with Similar Compounds
(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid can be compared with other boronic acids and esters, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
Pinacol boronic esters: More stable derivatives of boronic acids, often used in organic synthesis.
Arylboronic acids: A class of compounds with various substituents on the phenyl ring, offering different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H13BO3 |
---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
[2-[(E)-but-2-enoxy]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ |
InChI Key |
GBBCFDVFMWOXAV-NSCUHMNNSA-N |
Isomeric SMILES |
B(C1=CC=CC=C1OC/C=C/C)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1OCC=CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.